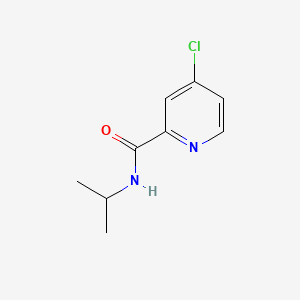

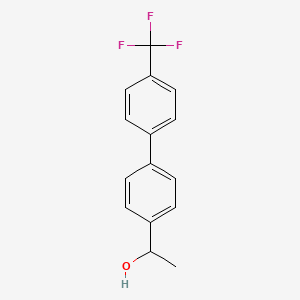

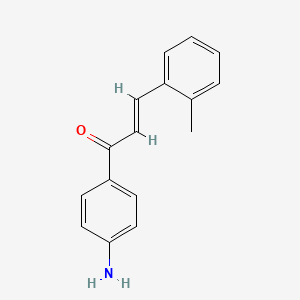

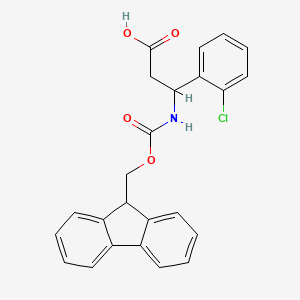

![molecular formula C13H9FN2O2S B1322818 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 951908-85-3](/img/structure/B1322818.png)

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

説明

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is present in more than 18 FDA-approved drugs as well as in numerous experimental drugs .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers. For instance, the synthesis of 2,4-disubstituted arylthiazoles involved the use of (3-adamant-1-yl)-(4-fluorophenyl)boronic acid as a starting material . The method for the preparation of the boronic acid has been modified by changing the reaction times .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Thiazole derivatives have been reported to exhibit various chemical reactions. For instance, derivatives with m-hydroxyphenyl on the imidazothiazole moiety showed greater potency than the parallel methoxy hybrids .Physical And Chemical Properties Analysis

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用

Antibacterial Activity

Thiazole derivatives have been shown to exhibit significant antibacterial properties. They can modulate the activity of various enzymes involved in metabolism, which is crucial in combating bacterial infections. For instance, certain thiazole-based Schiff base compounds have demonstrated good activities against Gram-negative E. coli and Gram-positive S. aureus, suggesting that similar structures could be effective antibacterial agents .

Antioxidant Properties

These compounds also possess antioxidant activities, which are important in protecting cells from oxidative stress. Some synthesized thiazole derivatives have displayed better DPPH radical scavenging potency compared to ascorbic acid, indicating their potential as antioxidant agents .

Anticancer Potential

Thiazole derivatives are known to have antiproliferative activities, making them candidates for cancer therapeutics. Their ability to bind with DNA gyrase B, an enzyme involved in DNA replication, suggests that they could be developed into drugs that target cancer cells .

Anti-Inflammatory Uses

The anti-inflammatory properties of thiazole compounds make them suitable for the treatment of chronic inflammation-related diseases. By inhibiting specific pathways that lead to inflammation, these compounds could be used to alleviate symptoms in various inflammatory conditions .

Antifungal Applications

Thiazole derivatives like abafungin have been used to treat skin infections caused by fungi. Their antifungal activity is crucial in the development of topical medications for suppressing infections .

Enzyme Modulation

Thiazole-based compounds have the ability to influence enzyme activity. This is particularly useful in designing drugs that require precise modulation of enzyme functions, such as those used in metabolic disorders .

作用機序

Target of Action

Compounds containing the imidazole and thiazole moieties have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they interact with various cellular targets .

Mode of Action

It’s known that imidazole and thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .

Biochemical Pathways

Compounds containing imidazole and thiazole moieties have been found to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Compounds containing imidazole and thiazole moieties have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

特性

IUPAC Name |

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQPIXKMFXXTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627621 | |

| Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951908-85-3 | |

| Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

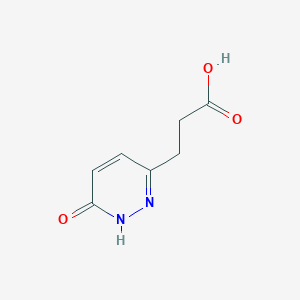

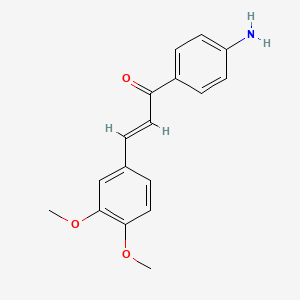

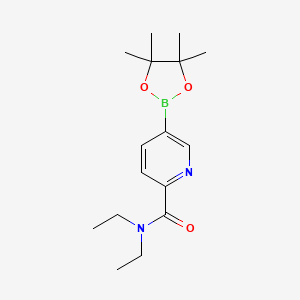

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)